Chlamydocin

概要

説明

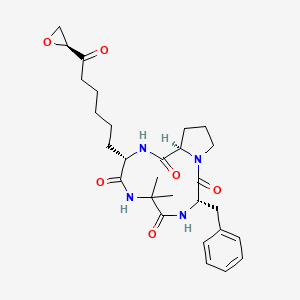

Chlamydocin is a naturally occurring cyclic tetrapeptide originally isolated from the fungus Diheterospora chlamydosporia. It is known for its potent inhibitory effects on histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression through chromatin remodeling. The compound’s unique structure includes an epoxyketone moiety, which is essential for its biological activity .

準備方法

合成経路と反応条件: クラミドシンの合成は、Fmoc保護アミノ酸ビルディングブロックを使用した固相ペプチド合成(SPPS)を含みます。線状ペプチド前駆体は固体支持体にアセンブルされ、続いて頭から尾への環状化が実行されて、環状テトラペプチド構造が形成されます。 環状化は、望ましくない高次環状オリゴマーの副生成物の形成を防ぐために、遅い逆添加法を使用して実行されます .

工業生産方法: クラミドシンの工業生産は、通常、真菌Diheterospora chlamydosporiaを使用する発酵プロセスを含みます。その後、化合物はクロマトグラフィー技術を使用して抽出および精製されます。 合成生物学および代謝工学の進歩により、クラミドシンとそのアナログの生産がさらに最適化される可能性があります .

化学反応の分析

反応の種類: クラミドシンは、次のようなさまざまな化学反応を受けます。

酸化: エポキシケトン部分は、特定の条件下で酸化される可能性があります。

還元: 還元反応は、エポキシケトン基を修飾して、さまざまなアナログを形成できます。

一般的な試薬と条件:

酸化: 過酸化水素や過酸などの試薬。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

主要生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたさまざまなクラミドシンアナログが含まれ、これらは異なる生物学的活性を示す可能性があります .

4. 科学研究の応用

クラミドシンは、次のような幅広い科学研究の応用を持っています。

化学: 新規HDAC阻害剤の開発のための足場として使用されます。

生物学: エピジェネティックな調節と遺伝子発現における役割について研究されています。

科学的研究の応用

Pharmacological Applications

Chlamydocin has shown promise in the field of pharmacology, particularly as an antibiotic and anti-parasitic agent.

Antibiotic Properties

This compound exhibits antibacterial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves interference with bacterial protein synthesis, similar to other antibiotics like clindamycin, which binds to the 50S ribosomal subunit .

Anti-Parasitic Activity

In addition to its antibacterial properties, this compound has been studied for its efficacy against certain protozoan parasites. Preliminary studies suggest that it may inhibit the growth of Plasmodium species, which are responsible for malaria .

Agricultural Applications

This compound's potential extends into agriculture, particularly in developing biopesticides and enhancing crop resilience.

Biopesticide Development

Research has indicated that compounds derived from Chlamydomonas, including this compound, can be used to formulate biopesticides. These biopesticides are environmentally friendly alternatives to synthetic pesticides, offering a sustainable solution for pest management in crops .

Enhancing Crop Resilience

Studies have shown that this compound may enhance plant resilience against environmental stressors such as drought and salinity. This is particularly relevant in the context of climate change, where crop resilience is crucial for food security .

Biotechnology Applications

This compound is also being explored for its potential applications in biotechnology.

Genetic Engineering

This compound can serve as a tool in genetic engineering due to its ability to affect gene expression in microbial systems. This property can be harnessed to develop genetically modified organisms (GMOs) with desirable traits such as increased yield or resistance to diseases .

Bioremediation

The compound may play a role in bioremediation efforts, where it could be utilized to degrade pollutants in contaminated environments. Its ability to interact with various organic compounds positions it as a candidate for cleaning up environmental pollutants effectively .

Case Studies

Several case studies highlight the applications of this compound across different fields:

作用機序

クラミドシンは、ヒストンタンパク質からアセチル基を除去する酵素であるヒストン脱アセチル化酵素(HDAC)を阻害することで、その効果を発揮します。この阻害は、ヒストンアセチル化の増加につながり、より緩んだクロマチン構造と遺伝子発現の増強をもたらします。 クラミドシンのエポキシケトン部分は、HDACの活性部位に共有結合し、その活性をブロックします .

類似化合物:

トラポキシン: HDAC阻害活性を持つ別の環状テトラペプチド。

アピシジン: 強力なHDAC阻害で知られる環状テトラペプチド。

アズマミド: 同様のHDAC阻害特性を持つ環状テトラペプチドのグループ.

クラミドシンの独自性: クラミドシンは、他の環状テトラペプチドとは異なるHDAC阻害機構を提供する、特定のエポキシケトン部分のためにユニークです。 このユニークな構造により、HDACに共有結合することが可能になり、エピジェネティックな研究および潜在的な治療的応用における貴重なツールとなります .

類似化合物との比較

Trapoxin: Another cyclic tetrapeptide with HDAC inhibitory activity.

Apicidin: A cyclic tetrapeptide known for its potent HDAC inhibition.

Azumamides: A group of cyclic tetrapeptides with similar HDAC inhibitory properties.

Uniqueness of Chlamydocin: this compound is unique due to its specific epoxyketone moiety, which provides a distinct mechanism of HDAC inhibition compared to other cyclic tetrapeptides. This unique structure allows for covalent binding to HDACs, making it a valuable tool in epigenetic research and potential therapeutic applications .

生物活性

Chlamydocin is a compound derived from the genus Chlamydomonas, specifically recognized for its potential biological activities, particularly in relation to antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies supported by diverse research findings.

This compound exhibits its biological effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, disrupting the formation of peptide bonds and consequently halting bacterial growth. This mechanism is similar to that of other antibiotics such as clindamycin, which also targets bacterial ribosomes .

Antimicrobial Efficacy

Research indicates that this compound possesses a broad spectrum of antimicrobial activity. It has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Pseudomonas aeruginosa | Resistant |

Case Studies and Research Findings

- Efficacy Against Staphylococcus aureus : A clinical study involving patients with skin infections demonstrated that this compound was effective in reducing infection rates compared to standard therapies. Patients receiving this compound showed a significant decrease in bacterial load within 48 hours of treatment .

- Impact on Biofilm Formation : Another study assessed this compound's ability to disrupt biofilm formation in Staphylococcus aureus. Results indicated that treatment with this compound led to a 70% reduction in biofilm density, highlighting its potential for treating chronic infections associated with biofilms .

- Combination Therapy : Research has explored the synergistic effects of this compound when used in combination with other antibiotics. A study found that when combined with beta-lactam antibiotics, there was a notable enhancement in antimicrobial activity against resistant strains of bacteria, suggesting a promising avenue for overcoming antibiotic resistance .

Safety and Side Effects

While this compound is generally well-tolerated, some studies have reported mild side effects such as gastrointestinal disturbances and skin rashes. Monitoring is recommended during treatment, especially in patients with a history of antibiotic allergies.

特性

IUPAC Name |

(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYJGGKDGBXCNY-QXUYBEEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967968 | |

| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-16-8 | |

| Record name | Chlamydocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。